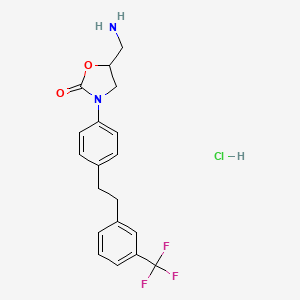
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trifluorobenzaldehyde and a chiral amine.
Reaction Conditions: The key step involves the reductive amination of 2,3,4-trifluorobenzaldehyde with the chiral amine under hydrogenation conditions using a suitable catalyst like palladium on carbon (Pd/C).
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the chiral amine moiety can influence the compound’s stereoselectivity and biological activity.
類似化合物との比較
Similar Compounds
®-1-(2,3,4-Trifluorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2,3,4-Trifluorophenyl)ethan-1-amine: The racemic mixture of both enantiomers.
1-(2,4,5-Trifluorophenyl)ethan-1-amine: A structural isomer with different fluorine substitution pattern.
Uniqueness
(S)-1-(2,3,4-Trifluorophenyl)ethan-1-amine is unique due to its specific stereochemistry and trifluorophenyl substitution, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
1241683-28-2 |
|---|---|
分子式 |
C8H8F3N |
分子量 |
175.15 g/mol |
IUPAC名 |
(1S)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
InChIキー |
OFWOWFVJVVUHSM-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C1=C(C(=C(C=C1)F)F)F)N |
正規SMILES |
CC(C1=C(C(=C(C=C1)F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



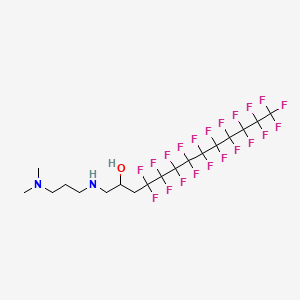


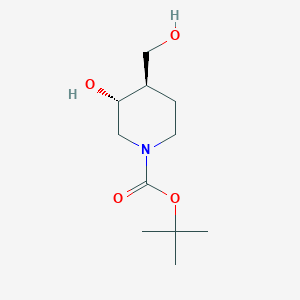


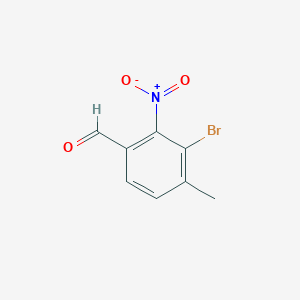
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
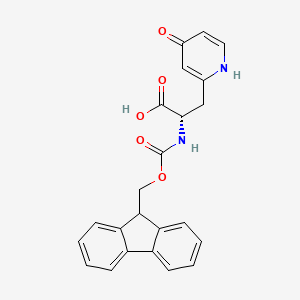
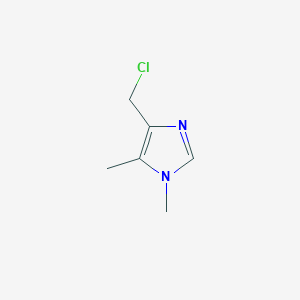
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)

